molecular formula C13H15FO3 B2928118 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate CAS No. 474945-57-8

3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate

Cat. No.: B2928118
CAS No.: 474945-57-8
M. Wt: 238.258
InChI Key: UJYJQOOOUWLZPW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate typically involves the esterification of 2-fluorobenzoic acid with 3,3-dimethyl-2-oxobutanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways. The fluorine atom on the benzene ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-2-oxobutyl 2-fluorobenzoate is unique due to its specific combination of a fluorine atom and a dimethyl-oxobutyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-13(2,3)11(15)8-17-12(16)9-6-4-5-7-10(9)14/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJYJQOOOUWLZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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